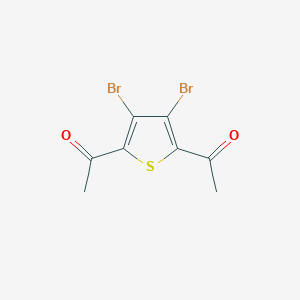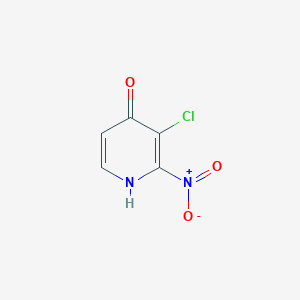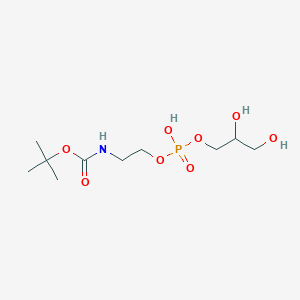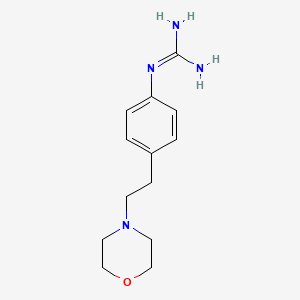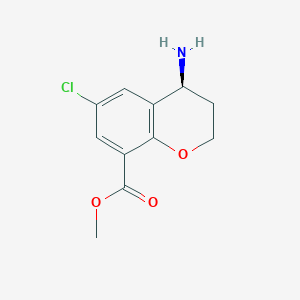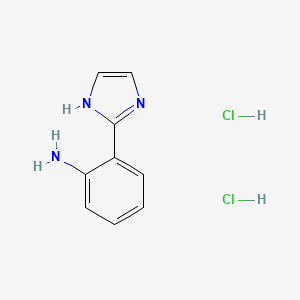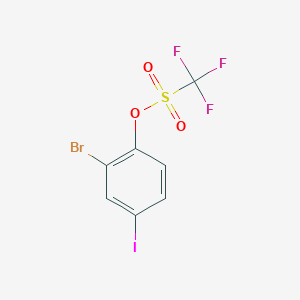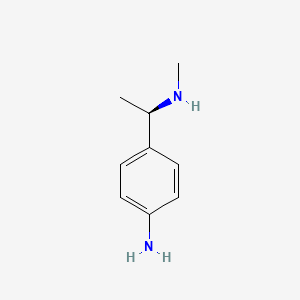
(R)-4-(1-(Methylamino)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-(Methylamino)ethyl)aniline is a chiral amine compound with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to an aniline ring. The ®-configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(Methylamino)ethyl)aniline typically involves the asymmetric reduction of a corresponding ketone or imine precursor. One common method is the reduction of ®-4-(1-(Methylamino)ethyl)aniline using chiral catalysts or reagents to ensure the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-(Methylamino)ethyl)aniline may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-4-(1-(Methylamino)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical drugs.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-(1-(Methylamino)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(1-(Methylamino)ethyl)aniline: The enantiomer of the compound with opposite stereochemistry.
4-(1-(Methylamino)ethyl)aniline: The racemic mixture containing both ® and (S) enantiomers.
N-Methyl-4-ethylaniline: A structurally similar compound with a different substitution pattern.
Uniqueness
®-4-(1-(Methylamino)ethyl)aniline is unique due to its specific ®-configuration, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its selective interactions with molecular targets, making it valuable in asymmetric synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-[(1R)-1-(methylamino)ethyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,10H2,1-2H3/t7-/m1/s1 |
Clave InChI |
DMFXFNALRAVAAD-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)N)NC |
SMILES canónico |
CC(C1=CC=C(C=C1)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


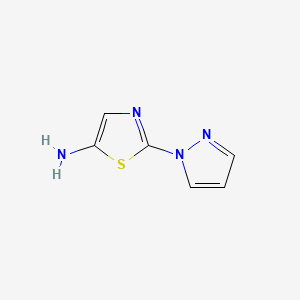
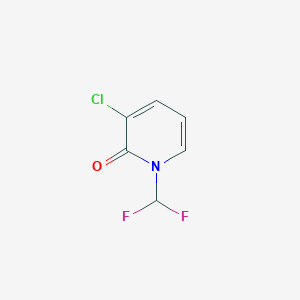
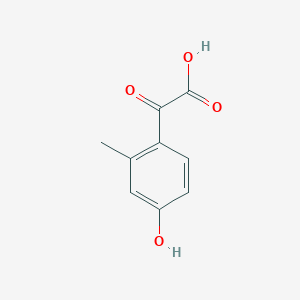
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
